molecular formula C23H19Cl3N6O3S B3062353 2-Thiophenecarboxamide, 3-chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[2-(methylamino)-1H-imidazol-1-yl]methyl]- CAS No. 229336-92-9

2-Thiophenecarboxamide, 3-chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[2-(methylamino)-1H-imidazol-1-yl]methyl]-

Cat. No.: B3062353
CAS No.: 229336-92-9
M. Wt: 565.9 g/mol
InChI Key: LLHSZBPXQIOQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZK-813039 is a small molecule drug initially developed by Bayer AG. It is known for its role as a factor Xa inhibitor, which makes it a potential candidate for anticoagulant therapy. The compound has been studied for its efficacy in treating venous thrombosis, a condition characterized by blood clots in the veins .

Preparation Methods

The synthesis of ZK-813039 involves the incorporation of hydrophilic groups to enhance its potency and selectivity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ZK-813039 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.

    Reduction: Reduction reactions can occur, leading to the gain of electrons or hydrogen atoms.

    Substitution: ZK-813039 can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

ZK-813039 exerts its effects by inhibiting factor Xa, a serine protease with a central role in the coagulation cascade. By inhibiting factor Xa, ZK-813039 prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism makes it a potent anticoagulant agent .

Comparison with Similar Compounds

ZK-813039 is compared with other factor Xa inhibitors such as ZK 814048 and ZK 810388. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic profiles. ZK-813039 is unique due to its high potency and selectivity, as well as its efficacy in a rat venous stasis model of thrombosis .

Similar Compounds

  • ZK 814048
  • ZK 810388

These compounds, like ZK-813039, are also factor Xa inhibitors and have been studied for their anticoagulant properties .

Properties

CAS No.

229336-92-9

Molecular Formula

C23H19Cl3N6O3S

Molecular Weight

565.9 g/mol

IUPAC Name

3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H19Cl3N6O3S/c1-27-23-28-5-6-32(23)10-12-11-36-20(18(12)26)22(34)31-19-15(7-14(25)8-16(19)35-2)21(33)30-17-4-3-13(24)9-29-17/h3-9,11H,10H2,1-2H3,(H,27,28)(H,31,34)(H,29,30,33)

InChI Key

LLHSZBPXQIOQJJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN1CC2=CSC(=C2Cl)C(=O)NC3=C(C=C(C=C3OC)Cl)C(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.